molecular formula C17H14N2O5S B2538046 3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide CAS No. 1356808-82-6

3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide

Cat. No. B2538046
CAS RN: 1356808-82-6
M. Wt: 358.37
InChI Key: QDTQEKHYGONWGP-UHFFFAOYSA-N
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Description

3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a benzoxazine derivative that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The exact mechanism of action of 3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the expression of COX-2 and iNOS, which are enzymes involved in the production of inflammatory mediators. In addition, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide is its broad spectrum of biological activities. It exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more water-soluble derivatives of the compound to overcome its limitations in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide involves the condensation reaction of 2-aminophenol, benzaldehyde, and ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then treated with sulfonyl chloride to obtain the final compound.

Scientific Research Applications

3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, it has shown promising anti-bacterial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c20-16-11-24-15-10-13(6-7-14(15)18-16)17(21)19-25(22,23)9-8-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20)(H,19,21)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTQEKHYGONWGP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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